

An In-depth Technical Guide to Benzyl-PEG13-THP

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Compound of Interest

Compound Name: Benzyl-PEG13-THP

Cat. No.: B15544367

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific CAS (Chemical Abstracts Service) number for **Benzyl-PEG13-THP** has not been publicly indexed. The information presented herein is a composite guide based on the well-established chemistry of its constituent functional groups: a benzyl ether, a 13-unit polyethylene glycol (PEG) linker, and a tetrahydropyranyl (THP) ether. This document provides a technical overview of its anticipated properties, synthesis, and applications.

Introduction

Benzyl-PEG13-THP is a heterobifunctional linker molecule designed for applications in chemical synthesis, drug delivery, and bioconjugation. This molecule features a polyethylene glycol (PEG) backbone with 13 ethylene glycol units, conferring hydrophilicity and biocompatibility.[1][2] One terminus is protected by a benzyl (Bn) group, a stable protecting group for alcohols, while the other terminus is protected by a tetrahydropyranyl (THP) group, another common and acid-labile alcohol protecting group.[3] The orthogonal nature of these protecting groups allows for selective deprotection and subsequent functionalization of either end of the PEG linker, making it a versatile tool in the synthesis of complex molecules and targeted drug delivery systems.[4][5]

Physicochemical Properties

The properties of **Benzyl-PEG13-THP** are primarily dictated by its PEG core. The PEG chain's flexibility, hydrophilicity, and low immunogenicity make it an ideal component for modifying

therapeutic molecules to improve their pharmacokinetic profiles.[\[1\]](#)[\[6\]](#) The terminal benzyl and THP groups are primarily for synthetic utility and do not significantly alter the overall physicochemical properties of the PEG linker in a biological context, though they do increase its hydrophobicity relative to the unprotected diol.

Table 1: Calculated Physicochemical Properties of **Benzyl-PEG13-THP**

| Property | Value |
|--------------------------|--|
| Molecular Formula | C ₃₈ H ₆₈ O ₁₅ |
| Average Molecular Weight | 765.9 g/mol |
| Appearance (Predicted) | Colorless to pale yellow liquid or waxy solid |
| Solubility | Soluble in water and many organic solvents (e.g., dichloromethane, ethanol, DMF) [6] [7] |

Table 2: Properties of Constituent Functional Groups

| Functional Group | Key Features |
|--|---|
| Benzyl (Bn) Ether | Stable to a wide range of acidic and basic conditions. [4] |
| Cleaved by catalytic hydrogenation or strong acids. [8] | |
| Polyethylene Glycol (PEG13) | Hydrophilic, biocompatible, non-immunogenic. [1] [6] |
| Increases hydrodynamic volume and circulation half-life of conjugated molecules. [7] | |
| Tetrahydropyranyl (THP) Ether | Stable to basic conditions, organometallics, and hydrides. [3] |
| Readily cleaved under mild acidic conditions. [3] [9] | |

Synthesis and Experimental Protocols

The synthesis of **Benzyl-PEG13-THP** would typically involve a stepwise protection of commercially available PEG13-diol.

A plausible synthetic route involves the mono-protection of PEG13-diol with a benzyl group, followed by the protection of the remaining terminal hydroxyl group with a THP group.

This protocol is adapted from standard benzylation procedures.^[10]

- Materials: PEG13-diol, sodium hydride (NaH), benzyl bromide (BnBr), anhydrous tetrahydrofuran (THF).
- Procedure:
 1. Dissolve PEG13-diol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
 2. Cool the solution to 0 °C in an ice bath.
 3. Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Stir for 30 minutes at 0 °C to form the alkoxide.
 4. Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
 5. Allow the reaction to warm to room temperature and stir for 12-24 hours.
 6. Monitor the reaction progress by thin-layer chromatography (TLC).
 7. Upon completion, quench the reaction by the slow addition of water.
 8. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
 9. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 10. Purify the resulting Benzyl-PEG13-OH by column chromatography.

This protocol is based on standard methods for THP ether formation.[\[3\]](#)[\[9\]](#)[\[11\]](#)

- Materials: Benzyl-PEG13-OH, 3,4-dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS), anhydrous dichloromethane (DCM).
- Procedure:
 1. Dissolve Benzyl-PEG13-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.
 2. Add 3,4-dihydro-2H-pyran (1.5 equivalents) to the solution.
 3. Add a catalytic amount of PPTS (0.1 equivalents).
 4. Stir the reaction at room temperature for 2-4 hours.
 5. Monitor the reaction progress by TLC.
 6. Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
 7. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 8. Purify the final product, **Benzyl-PEG13-THP**, by column chromatography.

Deprotection Strategies

The utility of **Benzyl-PEG13-THP** lies in the orthogonal deprotection of its termini.

The THP ether can be selectively cleaved under mild acidic conditions, leaving the benzyl ether intact.[\[3\]](#)[\[12\]](#)

- Reagents: Acetic acid/THF/water (e.g., in a 3:1:1 ratio) or catalytic p-toluenesulfonic acid (TsOH) in methanol.[\[12\]](#)
- General Procedure:
 1. Dissolve **Benzyl-PEG13-THP** in the chosen solvent system.

2. Stir at room temperature and monitor the reaction by TLC.
3. Upon completion, neutralize the acid (if necessary) and remove the solvent.
4. Purify the resulting Benzyl-PEG13-OH.

The benzyl group can be removed by catalytic hydrogenation, a method to which the THP ether is stable.^[4]

- Reagents: Palladium on carbon (Pd/C), hydrogen gas (H₂), and a suitable solvent (e.g., ethanol or methanol).
- General Procedure:
 1. Dissolve **Benzyl-PEG13-THP** in the chosen solvent.
 2. Add a catalytic amount of 10% Pd/C.
 3. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.
 4. Monitor the reaction by TLC.
 5. Upon completion, filter the reaction mixture through celite to remove the catalyst.
 6. Remove the solvent under reduced pressure to yield THP-PEG13-OH.

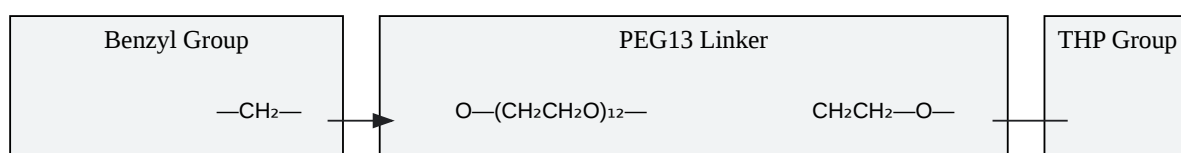
Applications in Research and Drug Development

Benzyl-PEG13-THP is a valuable intermediate for the synthesis of more complex molecules, including:

- PROTACs (Proteolysis Targeting Chimeras): The PEG linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
- Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach a cytotoxic drug to an antibody, improving the drug's solubility and pharmacokinetic profile.

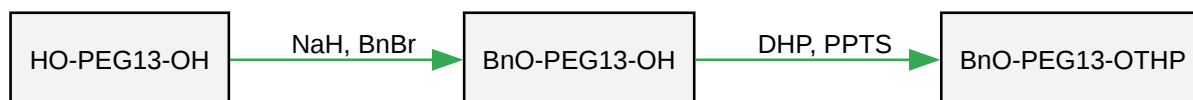
- Targeted Drug Delivery Systems: The linker can be functionalized with a targeting moiety (e.g., a peptide or small molecule) at one end and a therapeutic agent at the other.

Visualizations



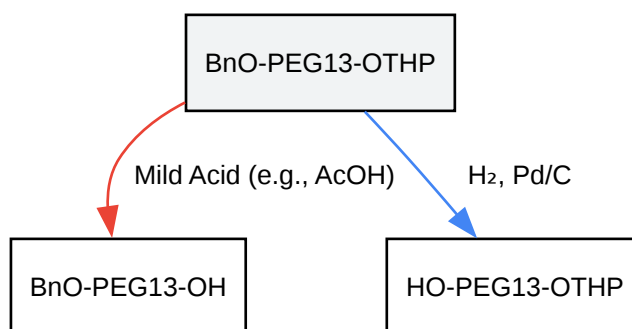
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Caption: Chemical structure of **Benzyl-PEG13-THP**.



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Caption: Synthetic workflow for **Benzyl-PEG13-THP**.



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Caption: Orthogonal deprotection pathways.

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